3beta-Hydroxyergost-5-en-7-one

Übersicht

Beschreibung

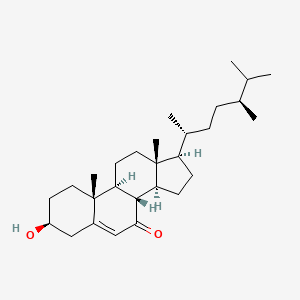

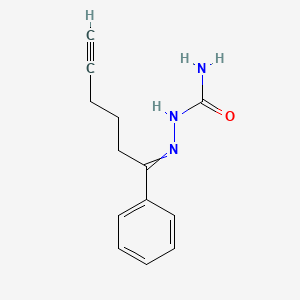

3beta-Hydroxyergost-5-en-7-one is a steroid with the molecular formula C28H46O2 . It has an average mass of 414.664 Da and a monoisotopic mass of 414.349792 Da . This compound is isolated from Jatropha curcas .

Molecular Structure Analysis

The molecular structure of 3beta-Hydroxyergost-5-en-7-one consists of 28 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis can be found in dedicated chemical databases .Physical And Chemical Properties Analysis

3beta-Hydroxyergost-5-en-7-one is a powder . It has a molecular weight of 414.467 . More detailed physical and chemical properties can be found in dedicated chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

- Synthesis Techniques : 3beta-Hydroxyergost-5-en-7-one is synthesized from dehydroepiandrosterone (DHEA) using a combination of microbial and chemical steps. This process results in novel vitamin D derivatives (Lobastova et al., 2009).

- Derivative Development : Research on ergostane-type steroids, including compounds structurally related to 3beta-Hydroxyergost-5-en-7-one, focuses on their bioactivity, such as potential antiviral effects (Tanaka et al., 2000).

Biological and Pharmacological Activities

- Cell Viability and Cholesterol Biosynthesis : Studies on sterols similar to 3beta-Hydroxyergost-5-en-7-one investigate their cytotoxicity and effects on cholesterol biosynthesis in specific cell lines (Piir et al., 2006).

- Anti-inflammatory Properties : Certain steroids, closely related to 3beta-Hydroxyergost-5-en-7-one, show potential anti-inflammatory activity, indicating a possible therapeutic application (Chaubal et al., 2003).

Molecular Analysis and Characterization

- Structural Elucidation : Advanced spectroscopic techniques, such as NMR and theoretical calculations, are employed to elucidate the structure of steroids analogous to 3beta-Hydroxyergost-5-en-7-one. This aids in understanding their chemical behavior and potential applications (Anastasia et al., 2007).

- Analytical Techniques Improvement : Research is conducted to increase the sensitivity of detecting sterols like 3beta-Hydroxyergost-5-en-7-one in mass spectrometry, enhancing the capabilities of analytical chemistry in identifying and characterizing such compounds (Higashi et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a useful organic compound for research related to life sciences .

Biochemical Pathways

As a secondary metabolite found in the fruiting bodies of Cyttaria johowii , it may interact with various biochemical pathways, but specific details are currently unknown.

Pharmacokinetics

General storage guidelines suggest that the compound is stable for up to 3 years at -20°c in powder form, and for up to 6 months at -80°c in solvent . These storage conditions may have implications for the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3beta-Hydroxyergost-5-en-7-one . For instance, the compound’s efficacy may be affected if the solution is stored at -20°C for more than one month . Repeated freeze and thaw cycles should also be avoided .

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19+,21-,22+,23-,24-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLKHSBYMNKWPF-WSDDEMAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta-Hydroxyergost-5-en-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)

![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)

![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)

![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)

![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)

![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)

![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)